molecular formula C7H11NO2 B107979 tert-Butyl cyanoacetate CAS No. 1116-98-9

tert-Butyl cyanoacetate

Cat. No. B107979
CAS RN: 1116-98-9
M. Wt: 141.17 g/mol
InChI Key: BFNYNEMRWHFIMR-UHFFFAOYSA-N
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Description

tert-Butyl cyanoacetate is a chemical compound that has been synthesized through various methods for use in organic synthesis. It is a cyanoacetic ester derivative that can be used as a building block for amino alcohols, polyamines, and other complex molecules. The compound has been a subject of interest due to its potential applications in the synthesis of pharmaceuticals and other biologically active compounds.

Synthesis Analysis

The synthesis of tert-butyl cyanoacetate has been achieved using methyl cyanoacetate and tert-butyl alcohol with potassium tert-butyl alcohol as a catalyst through interesterification. The optimal conditions for this synthesis include a reaction temperature of 150°C and a reaction time of 12 hours, resulting in a high yield of 95% . Additionally, tert-butyl cyanoacetate has been used as a precursor in the synthesis of other compounds, such as tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which is a potential building block for the synthesis of amino alcohols and polyamines .

Molecular Structure Analysis

The molecular structure of tert-butyl cyanoacetate has been explored through various studies. For instance, the X-ray crystal structure of the enolate of tert-butyl α-cyanoacetate with Li+ or protonated 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU-H+) as the gegenion has been determined, revealing interesting aspects of its molecular interactions . The molecular and crystal structure of related tert-butyl compounds, such as tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, has been studied, showing the conformation-stabilizing function of weak intermolecular bonding .

Chemical Reactions Analysis

tert-Butyl cyanoacetate participates in various chemical reactions. It has been used in the selective synthesis of unsymmetrical peroxides through transition-metal-catalyzed oxidation with tert-butyl hydroperoxide at the α-position, yielding high yields of the desired peroxides . The compound also serves as a precursor in the synthesis of tert-butyl isocyanoacetate, which is obtained from glycine tert-butyl ester hydrochloride via formylation and dehydration .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl cyanoacetate are inferred from its synthesis and molecular structure. The high yield and optimal reaction conditions suggest that it is a stable compound under certain temperatures and can be synthesized efficiently . The crystal structure analysis provides insights into its solid-state properties, such as the arrangement of molecules and the types of intermolecular interactions present . These properties are crucial for understanding how tert-butyl cyanoacetate behaves in different chemical environments and how it can be manipulated for use in further chemical reactions.

Scientific Research Applications

Synthesis Processes

  • tert-Butyl cyanoacetate is synthesized from methyl cyanoacetate and tert-butyl alcohol, with potassium tert-butyl alcohol as a catalyst. Optimal conditions for this process result in a high yield of about 95% (Lin Jua, 2014).

Chemical Reactions and Derivatives

  • It is used in the synthesis of various compounds, such as jenamidines A1/A2, via a series of chemical reactions including addition, acylation, hydrolysis, and decarboxylation, leading to a yield of about 45% (B. Snider, Jeremy R. Duvall, 2005).

  • In the field of organic chemistry, tert-butyl cyanoacetate is involved in the synthesis of various nitriles and cyanoacetates. For instance, it is used in synthesizing 3-chloro-2-nitrophenylacetonitrile and 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile, with yields reaching up to 89.3% and 90%, respectively (Jin Dong-yuan, 2009; 2010).

  • tert-Butyl cyanoacetate is also significant in the creation of new chemical structures such as pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which are precursors for further chemical synthesis (N. M. Tsizorik, Yevhenii V. Hrynyshyn, Anna R. Musiychuk, A. V. Bol’but, M. Vovk, 2019).

Chemical Analysis and Catalysis

  • Its role in chemical analysis is demonstrated in the telomerization process with ethylene, where tert-butyl cyanoacetate helps identify the presence of various esters and hydrocarbons in chemical reactions (Tsutomu Fujimoto, Ichiro Hirao, 1974).

  • In catalysis, tert-butyl cyanoacetate facilitates reactions such as the alkylation of acetates with primary alcohols and diols. This process is innovative in using alcohols as alkylating agents, providing a direct route to important carboxylates (Y. Iuchi, Y. Obora, Y. Ishii, 2010).

Safety And Hazards

Tert-Butyl cyanoacetate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is a combustible liquid . It should be stored in a well-ventilated place and kept cool .

Future Directions

Tert-Butyl cyanoacetate is a very useful reaction reagent as a cyanomethylating agent, and is also a useful substance as an intermediate raw material for organic synthesis and production of pharmaceuticals and agricultural chemicals . It is used in the synthesis of vinylogous urea and as a new additive for the sugar nucleoside base coupling step en route to DAPD with improved β-selectivity .

properties

IUPAC Name

tert-butyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)4-5-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNYNEMRWHFIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061501
Record name Acetic acid, cyano-, 1,1-dimethylethyl ester
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Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

tert-Butyl cyanoacetate

CAS RN

1116-98-9
Record name tert-Butyl cyanoacetate
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Record name tert-Butyl cyanoacetate
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Record name tert-Butyl cyanoacetate
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Record name Acetic acid, 2-cyano-, 1,1-dimethylethyl ester
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Record name Acetic acid, cyano-, 1,1-dimethylethyl ester
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Record name tert-butyl cyanoacetate
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Record name TERT-BUTYL CYANOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
296
Citations
L Wang, L Zhu, D Cao - New Journal of Chemistry, 2015 - pubs.rsc.org
… Probe 1 was obtained by a straightforward aldol-type condensation reaction of compound 5 with tert-butyl cyanoacetate in 85% yield as a dark red solid. The 1 H NMR spectrum of …
Number of citations: 53 pubs.rsc.org
MT Jensen, M Juhl, DU Nielsen… - The Journal of …, 2016 - ACS Publications
A three-component coupling protocol has been developed for the generation of 3-oxo-3-(hetero)arylpropanenitriles via a carbonylative palladium-catalyzed α-arylation of tert-butyl 2-…
Number of citations: 21 pubs.acs.org
N Reikonnen, I Martin, G Chuchani… - … journal of chemical …, 1985 - Wiley Online Library
… To prepare tert-butyl cyanoacetate it was necessary to synthesize first cyanoacetyl chloride from cyanoacetic acid with phosphoros pentachloride (Aldrich). This acid chloride was then …
Number of citations: 2 onlinelibrary.wiley.com
R Grigg, C Lofberg, S Whitney, V Sridharan, A Keep… - Tetrahedron, 2009 - Elsevier
… Ir-catalysed alkylation of tert-butyl cyanoacetate with a range of substituted benzyl and heteroaryl alcohols under solvent free conditions afforded the corresponding monoalkylated …
Number of citations: 38 www.sciencedirect.com
KM Coogan, AE Edwards, J Lozano, W Mahmood… - 2022 - chemrxiv.org
… In a typical synthesis, equimolar amounts of tert-butyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine were …
Number of citations: 0 chemrxiv.org
ZM Muzammil, HM Notte, HK Patel, MM Rasool… - 2022 - chemrxiv.org
… In a typical synthesis, equimolar amounts of tert-butyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine were …
Number of citations: 2 chemrxiv.org
H Chaudhary, P Dobryk, K Duraku, KT Gaeta… - 2022 - chemrxiv.org
… In a typical synthesis, equimolar amounts of tert-butyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine were …
Number of citations: 6 chemrxiv.org
LK Abu-Safieh, CJ Ahrens, S Kalata, T Lusis, E Melink… - 2022 - chemrxiv.org
… In a typical synthesis, equimolar amounts of tert-butyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine were …
Number of citations: 3 chemrxiv.org
AKD Ayala, EC Mink, SJ Patil, A Rafay, AA Shoneye… - 2021 - chemrxiv.org
… In a typical synthesis, equimolar amounts of tert-butyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of piperidine were …
Number of citations: 2 chemrxiv.org
LG Bonjernoor, MA Fegaras, M Gosselin, S Kagen… - 2022 - chemrxiv.org
… In a typical synthesis, equimolar amounts of tert-butyl cyanoacetate and an appropriate benzaldehyde were mixed in equimolar ratio in a 20 mL vial. Few drops of piperidine were …
Number of citations: 2 chemrxiv.org

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